CID 71405970

Description

Based on contextual clues from related studies, it may belong to a class of bioactive molecules, such as steroid derivatives or natural toxins, given the structural and functional comparisons observed in similar PubChem entries (e.g., oscillatoxin analogs or betulin-derived inhibitors) . Analytical techniques like GC-MS and vacuum distillation have been employed to characterize its physicochemical properties and distribution in complex mixtures . Further studies are required to confirm its exact biological role or industrial applications.

Properties

CAS No. |

87004-00-0 |

|---|---|

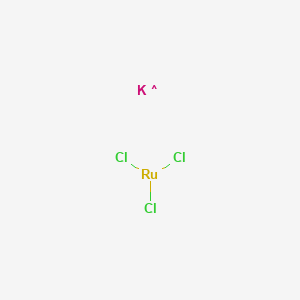

Molecular Formula |

Cl3KRu |

Molecular Weight |

246.5 g/mol |

InChI |

InChI=1S/3ClH.K.Ru/h3*1H;;/q;;;;+3/p-3 |

InChI Key |

PGDULQAVWHACDZ-UHFFFAOYSA-K |

Canonical SMILES |

Cl[Ru](Cl)Cl.[K] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71405970 involves several synthetic routes. One common method includes the reaction of a compound with non-nucleophilic alkali and iodine to synthesize an intermediate. This intermediate undergoes further reactions, such as the Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst, followed by demethylation to yield the final product . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71405970 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of functional groups with different substituents .

Scientific Research Applications

CID 71405970 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used to study cellular processes and molecular interactionsAdditionally, in industry, this compound can be utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 71405970 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 71405970 with structurally or functionally related compounds, leveraging PubChem data and experimental methodologies from the provided evidence.

Table 1: Structural and Functional Comparison

Key Findings

Oscillatoxin analogs (CIDs 101283546, 185389) highlight the role of methylation in altering stability and bioactivity, a feature that could be relevant to this compound if it undergoes similar modifications .

Functional Overlaps :

- Betulin (CID 72326) and its derivatives demonstrate how structural tweaks (e.g., caffeoyl substitution in CID 10153267) enhance pharmacological properties. This compound may follow a similar optimization pathway for therapeutic applications .

- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) exemplify how slight structural variations (e.g., hydroxyl group position) drastically alter biological function, suggesting this compound’s activity could be highly structure-dependent .

Analytical Challenges :

- The absence of crystallographic or NMR data for this compound limits definitive structural assignment. By contrast, oscillatoxins and betulin derivatives benefit from extensive spectroscopic profiling .

- GC-MS and vacuum distillation data for this compound (Figure 1C-D in ) indicate its volatility and partitioning behavior, which could guide purification strategies compared to less volatile compounds like bile acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.